Trichloromethyl chloroformate

Reaction kinetics Phosgene substitutes Methanolysis

Trichloromethyl chloroformate (TCF, diphosgene) is a liquid phosgene equivalent with intermediate reactivity (kobs = 0.9 × 10⁻³ s⁻¹) between gaseous phosgene and solid triphosgene. Its liquid state enables precise volumetric stoichiometric control for amine-to-isocyanate conversions (validated 79-88% yield) and NCA synthesis. The monophasic acute toxicity profile simplifies occupational health monitoring vs. triphosgene's biphasic pattern. TCF/activated charcoal protocols achieve near-quantitative chloroformate yields, surpassing triphosgene methods. Choose TCF for reproducible, high-yield phosgenations with operational safety advantages.

Molecular Formula ClCOOCCl3
C2Cl4O2
Molecular Weight 197.8 g/mol
CAS No. 503-38-8
Cat. No. B126405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloromethyl chloroformate
CAS503-38-8
SynonymsCarbonochloridic Acid Trichloromethyl Ester;  Chloroformic Acid Trichloromethyl Ester;  Trichloromethanol Chloroformate;  Diphosgen;  Diphosgene;  Trichloromethyl Chlorocarbonate
Molecular FormulaClCOOCCl3
C2Cl4O2
Molecular Weight197.8 g/mol
Structural Identifiers
SMILESC(=O)(OC(Cl)(Cl)Cl)Cl
InChIInChI=1S/C2Cl4O2/c3-1(7)8-2(4,5)6
InChIKeyHCUYBXPSSCRKRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  SOL IN ETHANOL, VERY SOL IN ETHER
SOL IN BENZENE, ALCOHOL, AND ETHER
Solubility in water: reaction

Structure & Identifiers


Interactive Chemical Structure Model





Trichloromethyl Chloroformate (CAS 503-38-8) Procurement and Selection Guide


Trichloromethyl chloroformate (diphosgene, TCF), CAS 503-38-8, is a liquid chloroformate ester with molecular formula ClCO₂CCl₃ and molecular weight 197.83 . It functions primarily as a synthetically versatile substitute for gaseous phosgene (COCl₂) in reactions including isocyanate synthesis, carbamoyl chloride formation, and N-carboxyanhydride (NCA) preparation [1]. TCF is commercially available at ≥97.0% purity, with physical properties including a density of 1.639 g/mL at 20°C and storage requirements of 2-8°C .

Why Trichloromethyl Chloroformate Cannot Be Replaced by Generic Chloroformates


The chloroformate reagent class exhibits substantial functional heterogeneity that precludes simple interchangeability. While bis(trichloromethyl) carbonate (triphosgene, BTC) is a crystalline solid and phosgene is a gas, trichloromethyl chloroformate occupies a distinct intermediate position as a liquid with unique reactivity, toxicological, and handling characteristics [1]. Direct comparative kinetic studies demonstrate that the observed pseudo-first-order rate constant for methanolysis differs by approximately 9-fold between TCF and triphosgene under identical conditions [2]. Furthermore, inhalation toxicology studies reveal that triphosgene produces a biphasic mortality pattern not observed with TCF or phosgene [3]. These differences establish that TCF represents a distinct reagent entity, not a generic member of an interchangeable class, with selection decisions requiring compound-specific evidence.

Quantitative Evidence: Trichloromethyl Chloroformate Differentiation vs. Triphosgene and Phosgene


Reaction Kinetics: Methanolysis Rate of Trichloromethyl Chloroformate vs. Triphosgene

Trichloromethyl chloroformate (TCF, diphosgene) exhibits a methanolysis pseudo-first-order rate constant (kobs) of 0.9 × 10⁻³ s⁻¹ under specified conditions, which is approximately 9-fold greater than the kobs of 1.0 × 10⁻⁴ s⁻¹ measured for bis(trichloromethyl) carbonate (triphosgene, BTC) [1]. Phosgene (COCl₂) displays a kobs of 1.7 × 10⁻² s⁻¹, establishing a reactivity hierarchy of phosgene > diphosgene >> triphosgene [1].

Reaction kinetics Phosgene substitutes Methanolysis Nucleophilic substitution

Inhalation Toxicity: LC50 Comparison of Trichloromethyl Chloroformate vs. Triphosgene in Rats

In a 240-minute nose-only inhalation exposure study in young adult Wistar rats, trichloromethyl chloroformate (diphosgene) exhibited an LC50 of 13.9 mg/m³, whereas bis(trichloromethyl) carbonate (triphosgene) showed an LC50 of 41.5 mg/m³ [1]. On a molar basis, the LC50 values were 0.07 mmol/m³ for both TCF and phosgene, and 0.14 mmol/m³ for triphosgene, indicating that TCF and phosgene are approximately twice as toxic as triphosgene on a molar exposure basis [1].

Inhalation toxicology LC50 Safety assessment Industrial hygiene

Toxicodynamic Distinction: Mortality Pattern of Trichloromethyl Chloroformate vs. Triphosgene

The Pauluhn 2011 inhalation study identified a critical toxicodynamic difference between trichloromethyl chloroformate (TCF, diphosgene) and bis(trichloromethyl) carbonate (triphosgene). While TCF and phosgene caused mortality exclusively within the first day post-exposure, triphosgene induced a second, delayed phase of mortality occurring 11-14 days post-exposure, accompanied by more persistent signs of respiratory distress [1]. The study concluded that 'triphosgene-induced lung injury patterns are different from that of phosgene and diphosgene' [1].

Toxicodynamics Respiratory toxicity Delayed toxicity Risk assessment

Physical State and Handling: Trichloromethyl Chloroformate Liquid vs. Triphosgene Crystalline Solid

Trichloromethyl chloroformate (TCF, diphosgene) is a liquid at ambient temperature with a vapor pressure of approximately 10 mmHg (1.3 kPa) at 20°C . In contrast, bis(trichloromethyl) carbonate (triphosgene, BTC) is a crystalline solid with a melting point of 78-82°C and requires dissolution for liquid-phase reactions . Phosgene is a gas with boiling point of 8°C and extremely high volatility [1]. TCF's liquid state enables direct liquid-phase addition without the solvent compatibility and dissolution kinetics considerations required for solid triphosgene, while avoiding the specialized gas-handling equipment and extreme volatility hazards associated with phosgene .

Physical properties Reagent handling Process safety Formulation

Synthetic Yield: Trichloromethyl Chloroformate as Phosgene Alternative in Chloroformate Synthesis

A published methodology using trichloromethyl chloroformate (TCF, diphosgene) with activated charcoal in tetrahydrofuran for the chloroformylation of alcohols produced chloroformates in 'near quantitative yield' [1]. This contrasts with the bis(trichloromethyl) carbonate (BTC) method, which achieved yields of 68-88% for eight chloroformates in a head-to-head study, representing an improvement over the earlier phosgene method but still below the near-quantitative yields reported for the TCF/charcoal method [2]. Additionally, the Org. Synth. preparation of 3-isocyanatopropanoyl chloride using TCF reports an 84-93% crude yield and 79-88% redistilled yield, demonstrating reliable performance in validated protocols [3].

Synthetic methodology Chloroformate synthesis Yield optimization Phosgene replacement

Human Sensory Irritation Threshold: Trichloromethyl Chloroformate Class-Level Comparison

Historical toxicological data compiled by Sartori indicates that trichloromethyl chloroformate (diphosgene) is 'less irritant than the other members of this group' of halogenated esters and war gases, with a minimum concentration causing irritation of 5 mg/m³ of air and a limit of insupportability of 40 mg/m³ [1]. While direct comparative data for triphosgene's sensory irritation threshold were not located, this class-level evidence suggests TCF may present lower acute irritancy than structurally related compounds, a property relevant to occupational exposure risk assessment and industrial hygiene monitoring [1].

Industrial hygiene Occupational exposure limits Sensory irritation Workplace safety

Optimal Application Scenarios for Trichloromethyl Chloroformate Based on Evidence


Synthesis of Isocyanates and Isocyanato Acid Chlorides Requiring Intermediate Reactivity

The methanolysis kinetic data demonstrate that trichloromethyl chloroformate (kobs = 0.9 × 10⁻³ s⁻¹) occupies a practical reactivity window between the overly reactive phosgene gas (kobs = 1.7 × 10⁻² s⁻¹) and the sluggish triphosgene solid (kobs = 1.0 × 10⁻⁴ s⁻¹) [1]. This intermediate reactivity makes TCF particularly suitable for amine-to-isocyanate conversions where reaction rate control is critical, as exemplified by the Org. Synth. validated preparation of 3-isocyanatopropanoyl chloride from 3-aminopropanoic acid hydrochloride in 79-88% isolated yield [2]. The liquid physical state enables precise stoichiometric control via volumetric addition, a distinct advantage over both gaseous phosgene and solid triphosgene in small-to-medium scale synthesis [3].

High-Yield Chloroformate Synthesis via Activated Charcoal-Catalyzed Method

The TCF/activated charcoal methodology reported by Wu et al. achieves 'near quantitative yield' in the conversion of alcohols to chloroformates, exceeding the 68-88% yields reported for the analogous BTC (triphosgene) method across eight substrates [1] [2]. This yield advantage, combined with TCF's liquid handling convenience, positions this protocol as the method of choice for preparing alkyl and aryl chloroformates when maximizing yield and minimizing purification burden are primary process objectives.

Industrial Settings Requiring Defined Acute Toxicity Hazard Profile Without Delayed-Onset Complications

Inhalation toxicology data establish that trichloromethyl chloroformate produces monophasic mortality within 24 hours of exposure, in contrast to triphosgene which induces a second, delayed mortality phase at 11-14 days post-exposure [1]. For industrial operations where occupational health monitoring, emergency response planning, and post-exposure medical surveillance are required, the predictable acute toxicity pattern of TCF simplifies risk management compared to the biphasic toxicity of triphosgene. However, the LC50 of 13.9 mg/m³ (0.07 mmol/m³) is equivalent to phosgene on a molar basis, mandating engineering controls comparable to those required for phosgene gas handling [1].

Reactions Requiring In-Situ Phosgene Generation via Charcoal Catalysis

TCF decomposes to phosgene upon heating or catalysis with activated charcoal, enabling controlled, in-situ phosgene generation for reactions where direct phosgene handling is precluded by safety or regulatory constraints [1] [2]. This approach is particularly valuable for converting amino acids to N-carboxyanhydrides (NCAs) and for reactions where the electrophilicity of phosgene is required but the volatility and acute toxicity of phosgene gas present unacceptable operational risk [3]. The liquid state of TCF facilitates precise dosing of the phosgene equivalent compared to the solid triphosgene, which requires prior dissolution.

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